1,6-Dimethyl 2,5-dimethylhex-2-enedioate
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Overview
Description
1,6-Dimethyl 2,5-dimethylhex-2-enedioate is an organic compound with the molecular formula C10H16O4. It is characterized by its ester functional groups and a conjugated diene system.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,6-Dimethyl 2,5-dimethylhex-2-enedioate can be synthesized through several methods. One common approach involves the esterification of 2,5-dimethylhex-2-enedioic acid with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures high purity and scalability .
Chemical Reactions Analysis
Types of Reactions: 1,6-Dimethyl 2,5-dimethylhex-2-enedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace ester groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products:
Oxidation: Formation of 2,5-dimethylhex-2-enedioic acid.
Reduction: Formation of 2,5-dimethylhex-2-enediol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,6-Dimethyl 2,5-dimethylhex-2-enedioate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a starting material for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,6-Dimethyl 2,5-dimethylhex-2-enedioate involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release active intermediates, which can then participate in various biochemical processes. The conjugated diene system may also play a role in its reactivity and interactions with other molecules .
Comparison with Similar Compounds
- Dimethyl 2,5-dimethylhex-2-enedioate
- 2,5-Dimethylhex-2-enedioic acid
- 2,5-Dimethylhex-2-enediol
Uniqueness: 1,6-Dimethyl 2,5-dimethylhex-2-enedioate stands out due to its specific ester configuration and conjugated diene system, which confer unique chemical properties and reactivity.
Properties
IUPAC Name |
dimethyl 2,5-dimethylhex-2-enedioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-7(9(11)13-3)5-6-8(2)10(12)14-4/h5,8H,6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXXDDSPXEBOXDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=C(C)C(=O)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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